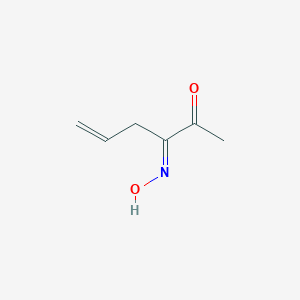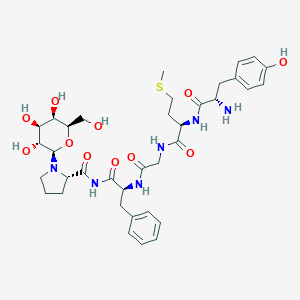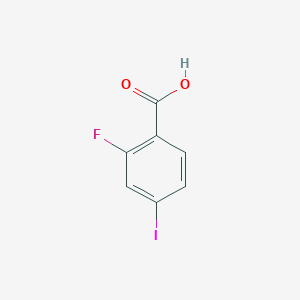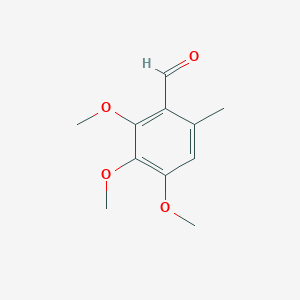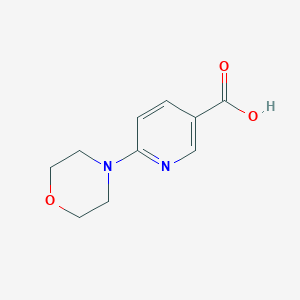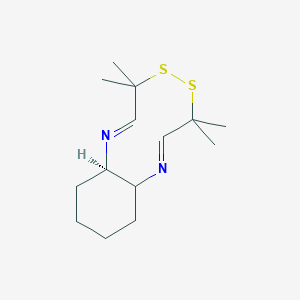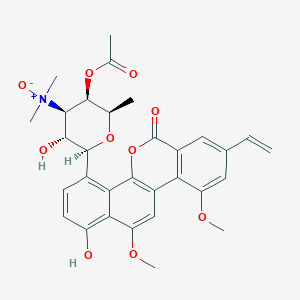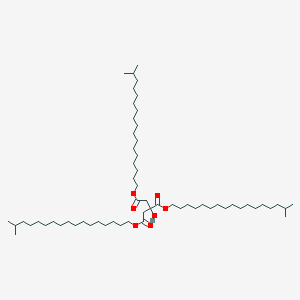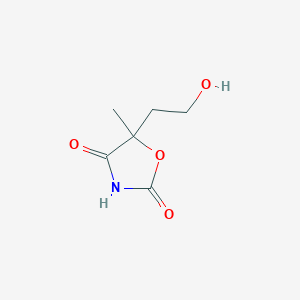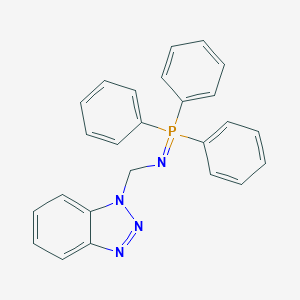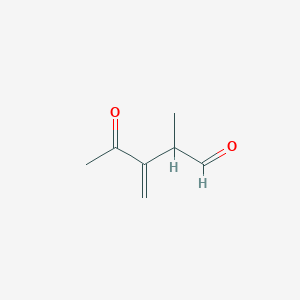
2-Methyl-3-methylidene-4-oxopentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-methylidene-4-oxopentanal, also known as Meldrum's acid, is a versatile organic compound that has gained significant attention in scientific research due to its unique chemical properties. Meldrum's acid is a cyclic molecule that contains two carbonyl groups and a methylene bridge. It is widely used in organic synthesis, and its applications have been extended to the field of medicinal chemistry.
Mechanism Of Action
2-Methyl-3-methylidene-4-oxopentanal's acid acts as a nucleophile in organic reactions, and its carbonyl groups can participate in condensation reactions with other carbonyl compounds. The methylene bridge in 2-Methyl-3-methylidene-4-oxopentanal's acid provides stability to the molecule, making it a useful building block in organic synthesis.
Biochemical And Physiological Effects
2-Methyl-3-methylidene-4-oxopentanal's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antioxidant properties and has been used in the synthesis of compounds with potential anticancer activity.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Methyl-3-methylidene-4-oxopentanal's acid in lab experiments include its stability and versatility in organic synthesis. It is a relatively inexpensive compound that can be easily synthesized in the lab. However, 2-Methyl-3-methylidene-4-oxopentanal's acid is highly reactive and can be hazardous if not handled properly. It is also sensitive to moisture and should be stored in a dry environment.
Future Directions
2-Methyl-3-methylidene-4-oxopentanal's acid has shown promise in the synthesis of compounds with potential medicinal properties. Further research is needed to explore its potential as an anticancer agent and its antioxidant properties. Additionally, the development of new synthetic routes for 2-Methyl-3-methylidene-4-oxopentanal's acid and its derivatives could lead to the discovery of novel compounds with unique chemical properties.
Synthesis Methods
2-Methyl-3-methylidene-4-oxopentanal's acid can be synthesized through the reaction of diethyl malonate and triethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which undergoes dehydration to give 2-Methyl-3-methylidene-4-oxopentanal's acid. The yield of 2-Methyl-3-methylidene-4-oxopentanal's acid can be improved by using azeotropic distillation to remove the water that is formed during the reaction.
Scientific Research Applications
2-Methyl-3-methylidene-4-oxopentanal's acid has been widely used in organic synthesis due to its ability to form stable cyclic compounds. It is commonly used as a building block for the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. 2-Methyl-3-methylidene-4-oxopentanal's acid has also been used in the synthesis of natural products, such as the antitumor agent camptothecin.
properties
CAS RN |
124186-14-7 |
|---|---|
Product Name |
2-Methyl-3-methylidene-4-oxopentanal |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-methyl-3-methylidene-4-oxopentanal |
InChI |
InChI=1S/C7H10O2/c1-5(4-8)6(2)7(3)9/h4-5H,2H2,1,3H3 |
InChI Key |
NASGHUXQAQSTOM-UHFFFAOYSA-N |
SMILES |
CC(C=O)C(=C)C(=O)C |
Canonical SMILES |
CC(C=O)C(=C)C(=O)C |
synonyms |
Pentanal, 2-methyl-3-methylene-4-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



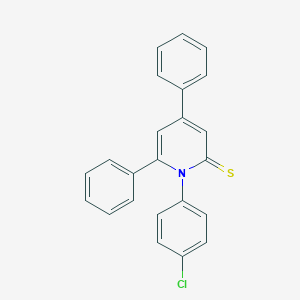
![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)
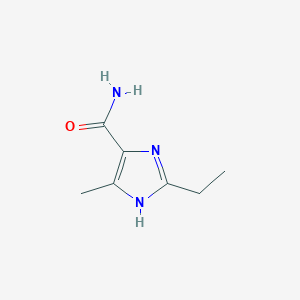
![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)
